Biochemical Potency: Dhodh-IN-21 vs. Brequinar, Teriflunomide, and Vidofludimus
DhODH-IN-21 demonstrates a human DHODH IC50 of 1.1 nM [1]. In cross-study comparisons using similar biochemical assays, this potency substantially exceeds that of well-established DHODH inhibitors Brequinar (IC50 ~20 nM) [2], Teriflunomide (IC50 ~262 nM) [3], and Vidofludimus (IC50 ~141 nM) [3]. The quantified differences are 18-fold, 238-fold, and 128-fold, respectively.
| Evidence Dimension | Human DHODH enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1.1 nM |
| Comparator Or Baseline | Brequinar: ~20 nM; Teriflunomide: ~262 nM; Vidofludimus: ~141 nM |
| Quantified Difference | 18-fold more potent than Brequinar; 238-fold more potent than Teriflunomide; 128-fold more potent than Vidofludimus |
| Conditions | Biochemical enzymatic assay; human DHODH |
Why This Matters
Higher potency enables lower effective concentrations, reducing potential off-target effects and improving the likelihood of observing robust target engagement in cellular and in vivo models.
- [1] MedChemExpress. DHODH-IN-21 Product Page. Accessed 2026. CAS No. 2450341-39-4. View Source
- [2] Bertin Bioreagent. Brequinar Product Page. Accessed 2026. CAS No. 96187-53-0. View Source
- [3] ScienceGate. Discovery of a Novel Dihydroorotate Dehydrogenase Inhibitor That Induces Differentiation and Overcomes Ara-C Resistance of Acute Myeloid Leukemia Cells. Accessed 2026. View Source
